REACTION_CXSMILES
|
C([O:8][C:9]1[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][C:10]=1[C:11]([NH:13][CH3:14])=[O:12])C1C=CC=CC=1>[Pd].CO>[NH2:19][C:16]1[CH:17]=[CH:18][C:9]([OH:8])=[C:10]([CH:15]=1)[C:11]([NH:13][CH3:14])=[O:12]
|
Name
|
|
Quantity
|
176 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C(=O)NC)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
12 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirred under at atmosphere of hydrogen overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was thoroughly purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purged with H2 gas
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite® (diatomaceous earth)
|
Type
|
CUSTOM
|
Details
|
the filtrate dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting 5-amino-2-hydroxy-N-methylbenzamide (90 mg, 99% crude yield) was used in next step without further purification
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NC=1C=CC(=C(C(=O)NC)C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |